molecular formula C16H18N8 B6446600 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549066-29-5

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6446600
CAS RN: 2549066-29-5
M. Wt: 322.37 g/mol
InChI Key: XJOZROVBYRNOMX-UHFFFAOYSA-N
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Description

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, commonly referred to as 4MPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains both nitrogen and sulfur atoms. 4MPP is a small molecule that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has been used in various laboratory experiments, and has been found to be a promising therapeutic agent for a variety of diseases.

Scientific Research Applications

4MPP has been used in a variety of scientific research applications, including drug discovery, drug delivery, and cell biology. In drug discovery, 4MPP has been used to identify potential new drug candidates. In drug delivery, 4MPP has been used to improve the efficacy of existing drugs. In cell biology, 4MPP has been used to investigate the role of certain proteins in cell signaling pathways. 4MPP has also been used in studies of cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 4MPP is not fully understood, but it is thought to act as an inhibitor of certain enzymes involved in the regulation of cell signaling pathways. 4MPP has been shown to inhibit the activity of several kinases, including protein kinase C, cyclin-dependent kinase 2, and mitogen-activated protein kinase. By inhibiting these enzymes, 4MPP has been shown to regulate the expression of certain genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4MPP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4MPP has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. 4MPP has also been found to reduce the production of pro-inflammatory cytokines, and to modulate the expression of certain genes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 4MPP in laboratory experiments has several advantages. It is a relatively simple and inexpensive compound to synthesize, and it has a wide range of biological activities. Furthermore, 4MPP can be used in a variety of experimental models, including cell culture, animal models, and in vitro assays. However, there are some limitations to the use of 4MPP in laboratory experiments. For example, 4MPP is a small molecule, and therefore it is difficult to measure its concentration in a sample. Additionally, 4MPP has a short half-life, making it difficult to maintain its concentration in a sample over a long period of time.

Future Directions

The potential applications of 4MPP are vast, and there are many future directions for research. One potential direction is to explore the use of 4MPP in combination with other drugs or compounds in order to improve the efficacy of existing drugs. Additionally, further research is needed to better understand the mechanism of action of 4MPP and to identify new targets for its therapeutic action. Additionally, further research is needed to investigate the potential toxicity of 4MPP, as well as its potential for drug interactions. Finally, further research is needed to explore the potential of 4MPP for use in the treatment of specific diseases.

Synthesis Methods

The synthesis of 4MPP was first reported in 2008 by a research group from the University of Arizona. The synthesis method involves a multi-step process, involving the reaction of 3-methylpyrazin-2-amine with 4-piperazin-1-yl-6-pyrazol-1-ylpyrimidine. This reaction is catalyzed by a base, such as sodium hydroxide, and the product is then purified by column chromatography. The synthesis of 4MPP is relatively simple and inexpensive, making it an ideal compound for use in laboratory experiments.

properties

IUPAC Name

2-methyl-3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-13-16(18-5-4-17-13)23-9-7-22(8-10-23)14-11-15(20-12-19-14)24-6-2-3-21-24/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOZROVBYRNOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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